molecular formula C10H16O3 B2720078 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde CAS No. 2060057-18-1

4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde

Cat. No.: B2720078
CAS No.: 2060057-18-1
M. Wt: 184.235
InChI Key: ONWHBXAVFRKPDO-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H16O3. It is characterized by a cyclohexane ring substituted with a dioxolane ring and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to formylation to introduce the aldehyde group .

Industrial Production Methods: the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products:

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the dioxolane ring, which increases the electrophilicity of the aldehyde carbon .

Comparison with Similar Compounds

  • 4-(1,3-Dioxolan-2-yl)cyclohexane-1-carboxylic acid
  • 4-(1,3-Dioxolan-2-yl)cyclohexane-1-methanol
  • 4-(1,3-Dioxolan-2-yl)cyclohexane-1-amine

Uniqueness: The combination of these functional groups makes it a versatile intermediate in organic synthesis .

Biological Activity

4-(1,3-Dioxolan-2-yl)cyclohexane-1-carbaldehyde is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological testing results, and potential applications.

Synthesis

The synthesis of this compound typically involves the reaction between cyclohexanone and dioxolane derivatives. The method often employs acid-catalyzed reactions to facilitate the formation of the dioxolane ring structure. The resulting compound can be characterized using spectroscopic techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key findings include:

  • Antibacterial Activity : Compounds containing dioxolane structures have shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Antifungal Activity : Certain dioxolanes exhibit antifungal properties, particularly against Candida albicans, suggesting their potential use in treating fungal infections .

Antimicrobial Activity

A study conducted on a series of 1,3-dioxolanes synthesized from salicylaldehyde revealed that many derivatives showed promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for various compounds are summarized in Table 1 below:

CompoundTarget OrganismMIC (µg/mL)
4Staphylococcus aureus625
6Pseudomonas aeruginosa500
8Candida albicans250

These results indicate that specific structural modifications in dioxolane derivatives can enhance their biological efficacy.

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Further molecular docking studies are necessary to elucidate the precise interactions at the molecular level .

Case Studies

Several case studies highlight the therapeutic potential of dioxolane derivatives:

  • Study on Antibacterial Efficacy : A research team evaluated the antibacterial activity of synthesized dioxolanes against multi-drug resistant strains. Results showed that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics .
  • Antifungal Investigations : Another study focused on the antifungal properties of these compounds against clinical isolates of Candida. The findings suggested that some dioxolanes could serve as effective alternatives to conventional antifungal agents .

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)cyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWHBXAVFRKPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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